Gastroprotective Efficacy of Junicedric Acid-Derived Diprolyl Amide vs. Lansoprazole in the HCl/EtOH Mouse Model
The diprolyl amide derivative synthesized from junicedric acid achieved 87.8% gastric lesion reduction at a single oral dose of 25 mg/kg in the ethanol/HCl-induced gastric lesion model in mice, exceeding the efficacy of the reference proton pump inhibitor lansoprazole at 20 mg/kg (79.3% lesion reduction) [1]. By comparison, the structurally related labdane diterpene solidagenone requires a 4-fold higher dose of 100 mg/kg to achieve statistically comparable gastroprotection (P<0.05) to lansoprazole at 20 mg/kg [2]. The junicedric acid-derived C-15 leucyl amide and C-15,19-dileucylester amide yielded lesion reductions of 65.6% and 49.6%, respectively, at the same 25 mg/kg dose [1]. Imbricatolic acid and its natural congeners (15-hydroxyimbricatolal, 15-acetoxyimbricatolic acid) display dose-dependent gastroprotection only at substantially higher doses (100–300 mg/kg) [3]. The starting diterpene junicedric acid itself is largely inactive, underscoring the scaffold's value as a precursor requiring derivatization for biological activity [4].
| Evidence Dimension | Gastric lesion reduction (%) in ethanol/HCl-induced model in mice |
|---|---|
| Target Compound Data | 87.8% lesion reduction (junicedric acid diprolyl derivative, 25 mg/kg, p.o.) |
| Comparator Or Baseline | Lansoprazole: 79.3% lesion reduction at 20 mg/kg, p.o.; Solidagenone: statistically significant (P<0.05) activity comparable to lansoprazole at 100 mg/kg; Imbricatolic acid: dose-dependent activity at 100–300 mg/kg |
| Quantified Difference | Junicedric acid diprolyl derivative at 25 mg/kg outperforms lansoprazole at 20 mg/kg by +8.5 percentage points; achieves comparable or superior efficacy to solidagenone at one-quarter the dose; active derivatives of junicedric acid operate at an 8- to 12-fold lower dose range than native imbricatolic acid |
| Conditions | Ethanol/HCl-induced gastric lesions in mice; single oral dose; lesion area measured and expressed as percentage reduction vs. untreated controls |
Why This Matters
The junicedric acid scaffold, when derivatized, enables gastroprotective efficacy superior to the clinical standard-of-care lansoprazole at a comparable dose, offering researchers a tractable starting material for antiulcer lead optimization that outperforms other A. araucana labdane diterpenes by an order of magnitude in potency.
- [1] Schmeda-Hirschmann G, Pertino MW, Rodriguez JA, Monsalve F, Droguett D, Theoduloz C. Synthesis, Gastroprotective Effect and Cytotoxicity of New Amino Acid Diterpene Monoamides and Diamides. Molecules. 2010;15(10):7378-7394. doi:10.3390/molecules15107378 View Source
- [2] Rodríguez JA, Theoduloz C, Yáñez T, Razmilic I, Schmeda-Hirschmann G. Gastroprotective activity of the diterpene solidagenone and its derivatives on experimentally induced gastric lesions in mice. J Pharm Pharmacol. 2005;57(2):265-271. doi:10.1211/0022357055461 View Source
- [3] Schmeda-Hirschmann G, Astudillo L, Rodríguez J, Theoduloz C, Yáñez T. Gastroprotective effect of the Mapuche crude drug Araucaria araucana resin and its main constituents. J Ethnopharmacol. 2005;101(1-3):271-276. doi:10.1016/j.jep.2005.04.027 View Source
- [4] Pertino MW, Theoduloz C, Palenzuela JA, et al. Diterpenylquinone Hybrids: Synthesis and Assessment of Gastroprotective Mechanisms of Action in Human Cells. Molecules. 2013;18(9):11044-11066. doi:10.3390/molecules180911044 View Source
